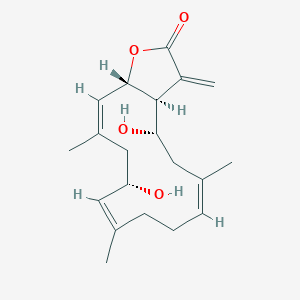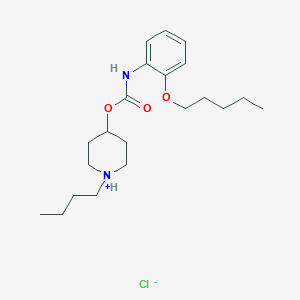
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound used in scientific research. It belongs to the class of piperidone derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds that have biological activity. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to be a useful intermediate in the synthesis of various drugs that act on the central nervous system.
Biochemical and Physiological Effects:
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been found to have an effect on the release of acetylcholine in the brain. These effects make Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone a useful compound in the study of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages as a compound for lab experiments. It is readily available and can be synthesized using various methods. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also stable and can be easily stored. However, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has some limitations. It is relatively expensive, and its synthesis requires the use of hazardous chemicals. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also sensitive to air and moisture, which can affect its stability.
Direcciones Futuras
There are several future directions for the use of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone in scientific research. One possible direction is the synthesis of new compounds for the treatment of neurological disorders. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can also be used in the synthesis of new radioligands for imaging studies. Another future direction is the study of the mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives to better understand their biological activity.
Conclusion:
In conclusion, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a useful compound in scientific research. It has been extensively used as a precursor for the synthesis of various compounds and has been found to have various biochemical and physiological effects. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized using various methods. The most commonly used method involves the reaction of 4-piperidone hydrochloride with butanol and sodium hydroxide to obtain the corresponding butyl ester. This ester is then reacted with 2-(pentyloxy)phenyl) isocyanate in the presence of a base to give Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been extensively used in scientific research as a precursor for the synthesis of various compounds such as piperidines, pyrrolidines, and pyridines. It has been found to be a useful intermediate in the synthesis of various drugs and natural products. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been used in the synthesis of various radioligands for imaging studies.
Propiedades
Número CAS |
105384-11-0 |
|---|---|
Nombre del producto |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Fórmula molecular |
C21H35ClN2O3 |
Peso molecular |
399 g/mol |
Nombre IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-9-17-25-20-11-8-7-10-19(20)22-21(24)26-18-12-15-23(16-13-18)14-6-4-2;/h7-8,10-11,18H,3-6,9,12-17H2,1-2H3,(H,22,24);1H |
Clave InChI |
STAKFIPGKXCGEL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
SMILES canónico |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Sinónimos |
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mo nohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)
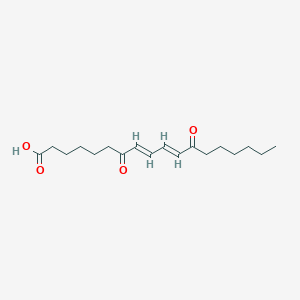
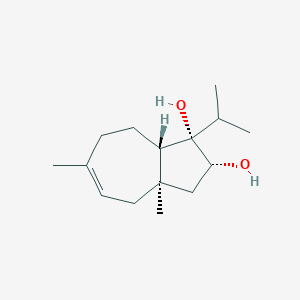

![2-[(2-Tert-butylphenoxy)methyl]-4,5-dihydroimidazole hydrochloride](/img/structure/B217924.png)
![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)

![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)

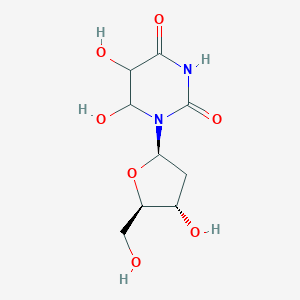
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)

